molecular formula C6H4INaO4S B7796713 sodium;4-hydroxy-3-iodobenzenesulfonate

sodium;4-hydroxy-3-iodobenzenesulfonate

Cat. No.: B7796713
M. Wt: 322.05 g/mol
InChI Key: SCLIUSOXAHUMQN-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;4-hydroxy-3-iodobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLIUSOXAHUMQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])I)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])I)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The electrochemical method, adapted from Tsedilin et al., involves the oxidative coupling of sulfonyl hydrazides with N-hydroxy compounds. For sodium 4-hydroxy-3-iodobenzenesulfonate, the synthesis proceeds as follows:

  • Synthesis of 4-Hydroxy-3-Iodobenzenesulfonyl Hydrazide :

    • 4-Hydroxy-3-iodobenzenesulfonyl chloride is first prepared via chlorosulfonation of 4-hydroxy-3-iodobenzene using chlorosulfonic acid.

    • Reaction with hydrazine hydrate yields the sulfonyl hydrazide precursor.

  • Electrochemical Coupling :

    • A solution of the sulfonyl hydrazide (1 mmol) and N-hydroxysuccinimide (1 mmol) in a THF-H₂O (1:1) solvent system is electrolyzed at 40°C under constant current (60 mA/cm²) using a carbon anode and stainless steel cathode.

    • NH₄Br (3 mmol) serves as the supporting electrolyte, facilitating the generation of sulfonate esters.

  • Hydrolysis and Neutralization :

    • The resultant sulfonate ester undergoes alkaline hydrolysis (e.g., NaOH) to yield the sodium salt.

Performance Data

  • Yield : Analogous reactions for 4-iodobenzenesulfonate derivatives report yields of 19–95%, depending on substituent electronic effects.

  • Optimization : Key parameters include solvent polarity (THF-H₂O enhances ion mobility) and current density (60 mA/cm² balances reaction rate and side reactions).

Direct Sulfonation Using Chlorosulfonic Acid

Reaction Design

Inspired by the patent CN108997175B, this method employs chlorosulfonic acid under controlled stoichiometry to sulfonate 4-hydroxy-3-iodobenzene:

  • Sulfonation :

    • 4-Hydroxy-3-iodobenzene (1 mmol) reacts with chlorosulfonic acid (0.4–0.6 mmol) at 90–150°C. The sub-stoichiometric acid minimizes residual reagent, simplifying purification.

    • Hydrogen chloride byproduct is continuously removed to drive the reaction.

  • Neutralization :

    • The sulfonic acid intermediate is treated with sodium hydroxide to form the sodium salt.

Challenges and Solutions

  • Regioselectivity : The hydroxyl group directs sulfonation to the para position, but iodines meta-directing effect competes. Mixed solvents (e.g., nitrobenzene-THF) improve selectivity.

  • Yield : Reported sulfonation yields for nitrobenzenesulfonates reach 70–85% under analogous conditions.

Multi-Step Organic Synthesis

Sequential Functionalization

Halogen Exchange Reactions

Bromine-to-Iodine Substitution

  • Procedure : 4-Hydroxy-3-bromobenzenesulfonate undergoes Finkelstein reaction with NaI in acetone, replacing bromine with iodine.

  • Limitations : Low yields (<40%) due to competing elimination and steric hindrance.

Comparative Analysis of Methods

MethodYield RangeKey AdvantagesLimitations
Electrochemical19–95%Mild conditions, scalableRequires specialized equipment
Direct Sulfonation70–85%Fewer steps, high efficiencyCompeting directing effects
Multi-Step Synthesis30–50%Precise regiocontrolLabor-intensive, low overall yield
Halogen Exchange<40%SimplicityPoor selectivity, side reactions

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;4-hydroxy-3-iodobenzenesulfonate” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, resulting in the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound “sodium;4-hydroxy-3-iodobenzenesulfonate” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound plays a role in studying cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “sodium;4-hydroxy-3-iodobenzenesulfonate” involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and signaling pathways. This modulation is often mediated through the activation or inhibition of specific biochemical reactions, ultimately resulting in the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium 4-hydroxy-3-iodobenzenesulfonate
  • CAS No.: 121208-93-3
  • Molecular Formula : C₆H₄INaO₄S
  • Molecular Weight : 322.053 g/mol
  • Key Functional Groups : Aromatic benzene ring substituted with a hydroxy (-OH) group at position 4, an iodine atom at position 3, and a sulfonate (-SO₃⁻Na⁺) group at position 1 .

Structural Features :

  • The iodine atom introduces steric bulk and polarizability, while the sulfonate group enhances water solubility. The hydroxy group contributes to hydrogen bonding and acidity (pKa ~8–10 for phenolic -OH).

Comparison with Structurally Related Compounds

3-Hydroxy-2-Iodophenyl-(4-Methylbenzenesulfonate)

  • Structure: A sulfonate ester with a methyl group on the benzenesulfonate moiety and iodine at position 2 of the phenolic ring .
  • Key Differences: Substituent Positions: Iodine at position 2 vs. 3 in the target compound. Functionality: Ester (-SO₃R) vs. sodium sulfonate (-SO₃⁻Na⁺), reducing water solubility. Synthesis: Synthesized via selective monohydrolysis of bis-sulfonate intermediates, suggesting the target compound could be derived from similar pathways with adjusted substituents .

4-(2-Iodobenzenesulfonamido)Benzoic Acid Monohydrate

  • Structure : Combines a sulfonamide linkage (-SO₂NH-) and a carboxylic acid (-COOH) group .
  • Key Differences: Acidity: Carboxylic acid (pKa ~2.5) and sulfonamide (pKa ~10) provide distinct protonation states compared to the phenolic -OH (pKa ~10) in the target compound. Reactivity: Sulfonamide groups are less reactive in nucleophilic substitutions than sulfonates.

Sodium 4-Tridecylbenzenesulfonate

  • Structure : Features a long hydrophobic tridecyl chain attached to the benzene ring .
  • Key Differences: Solubility: The tridecyl chain imparts surfactant properties, making it lipophilic, whereas the hydroxy and iodine groups in the target compound enhance polarity.

4-Hydroxy-3-Nitrobenzenesulfonamide

  • Structure: Substituted with a nitro (-NO₂) group at position 3 and a sulfonamide (-SO₂NH₂) at position 1 .
  • Key Differences :
    • Electron Effects : The nitro group is a stronger electron-withdrawing group than iodine, altering aromatic ring reactivity.
    • Applications : Likely serves as an intermediate in drug synthesis (e.g., antibiotics), whereas iodine in the target compound may enable radiological applications .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Sodium 4-Hydroxy-3-Iodobenzenesulfonate 4-OH, 3-I, 1-SO₃⁻Na⁺ C₆H₄INaO₄S 322.053 Water-soluble, radiopaque Pharmaceuticals, catalysis
3-Hydroxy-2-Iodophenyl-(4-Methylbenzenesulfonate) 3-OH, 2-I, 1-SO₃C₆H₄CH₃ C₁₃H₁₁IO₄S 390.19 Lipophilic, ester functionality Organic synthesis
Sodium 4-Tridecylbenzenesulfonate 4-C₁₃H₂₇, 1-SO₃⁻Na⁺ C₁₉H₃₁NaO₃S 362.50 Surfactant, amphiphilic Detergents, emulsifiers
4-Hydroxy-3-Nitrobenzenesulfonamide 4-OH, 3-NO₂, 1-SO₂NH₂ C₆H₆N₂O₅S 218.19 Electron-deficient aromatic ring Drug intermediates

Q & A

Q. How can researchers resolve discrepancies in bioactivity assays involving this compound?

  • Methodological Answer : Contradictory bioactivity results (e.g., antimicrobial vs. inert) often stem from:
  • Assay Interference : Sulfonate groups may chelate metal ions in culture media. Use metal-free buffers or ICP-MS to quantify ion depletion .
  • pH Sensitivity : Bioactivity is pH-dependent due to the hydroxyl group’s protonation state. Standardize assays at physiological pH (7.4) .

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